2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2-Methylbicyclo[111]pentane-1-carboxylic acid is an organic compound belonging to the bicyclic bridged compounds family It is characterized by a highly strained molecular structure consisting of three rings of four carbon atoms each
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of a bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through photochemical reactions and haloform reactions. For example, the photochemical addition of propellane to diacetyl allows the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day .
Chemical Reactions Analysis
Types of Reactions
2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclo[1.1.1]pentane framework, which makes it highly reactive.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, radical reactions and nucleophilic additions are commonly employed to modify the bicyclo[1.1.1]pentane core .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for use in medicinal chemistry and materials science .
Scientific Research Applications
2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s highly strained structure allows it to participate in unique chemical reactions, which can alter the pharmacokinetic properties of drug molecules. For example, it can replace phenyl rings in drug molecules, leading to improved solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
1-Carboxybicyclo[1.1.1]pentane: A similar compound with a carboxyl group, used in medicinal chemistry.
Uniqueness
2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of a methyl group, which adds to its reactivity and potential for functionalization. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-methylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-4-5-2-7(4,3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
OTSNYHRJAHPYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC1(C2)C(=O)O |
Origin of Product |
United States |
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